1-methyl-2-[(4-methylbenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole
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Overview
Description
1-methyl-2-[(4-methylbenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole is a synthetic organic compound belonging to the imidazole class. This compound is characterized by its complex structure, which includes a sulfonyl group attached to a benzyl moiety, and two phenyl groups attached to the imidazole ring. It is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-2-[(4-methylbenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole typically involves a multi-step process:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Phenyl Groups: The phenyl groups are introduced via Friedel-Crafts alkylation reactions, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.
Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride, such as p-toluenesulfonyl chloride, under basic conditions.
Final Assembly: The final step involves the coupling of the sulfonylated intermediate with the imidazole ring, typically using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations include the availability of starting materials, cost-effectiveness, and environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-methyl-2-[(4-methylbenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction of the imidazole ring can lead to the formation of dihydroimidazole derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Dihydroimidazole derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
1-methyl-2-[(4-methylbenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly as an inhibitor of enzymes such as cyclooxygenase-2 (COX-2), which is involved in inflammation and pain pathways.
Biological Research: Its interactions with various biological targets make it a useful tool in studying cellular processes and signaling pathways.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 1-methyl-2-[(4-methylbenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as a COX-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
1-methyl-2-[(4-methylbenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole: Similar structure but with a sulfanyl group instead of a sulfonyl group.
2-phenyl-4,5-diphenyl-1H-imidazole: Lacks the sulfonyl and methylbenzyl groups, making it less complex.
Uniqueness
1-methyl-2-[(4-methylbenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole is unique due to the presence of both sulfonyl and methylbenzyl groups, which confer distinct chemical properties and biological activities. This structural complexity allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
1-methyl-2-[(4-methylphenyl)methylsulfonyl]-4,5-diphenylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2S/c1-18-13-15-19(16-14-18)17-29(27,28)24-25-22(20-9-5-3-6-10-20)23(26(24)2)21-11-7-4-8-12-21/h3-16H,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NILCSKHQSURHLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)C2=NC(=C(N2C)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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